molecular formula C12H15NO2 B7474516 Azetidin-1-yl-(2-ethoxyphenyl)methanone

Azetidin-1-yl-(2-ethoxyphenyl)methanone

Cat. No.: B7474516
M. Wt: 205.25 g/mol
InChI Key: QKMYEXVNQROQBE-UHFFFAOYSA-N
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Description

Azetidin-1-yl-(2-ethoxyphenyl)methanone is a synthetic compound featuring an azetidine ring linked to a 2-ethoxyphenyl group via a methanone bridge. This structure is part of a significant class of heterocyclic compounds where the azetidinone (beta-lactam) ring is a well-known scaffold in medicinal chemistry, primarily recognized for its antibacterial properties in penicillin and cephalosporin antibiotics . Beyond its classic role, the azetidinone core is a versatile template in drug discovery, with derivatives exhibiting a diverse range of biological activities, including cholesterol absorption inhibition (e.g., Ezetimibe), antiproliferative, and anticancer effects . Compounds based on this scaffold have been investigated as tubulin-targeting antimitotic agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells, showing particular promise in breast cancer research . The specific substitution pattern of the 2-ethoxyphenyl moiety is a critical structural feature that can influence the compound's physicochemical properties and its interaction with biological targets. Researchers value this chemical entity as a key intermediate for synthesizing more complex molecules and as a probe for studying new biological mechanisms. THIS PRODUCT IS FOR RESEARCH USE ONLY (RUO). IT IS NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR ANY HUMAN OR VETERINARY USE.

Properties

IUPAC Name

azetidin-1-yl-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-11-7-4-3-6-10(11)12(14)13-8-5-9-13/h3-4,6-7H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMYEXVNQROQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Azetidin-1-yl-(2-ethoxyphenyl)methanone and related compounds:

Compound Heterocycle Ring Size Substituents Biological Activity (ED₅₀ or IC₅₀) Thermal Stability References
This compound Azetidine 4-membered 2-ethoxyphenyl Not fully characterized Moderate (predicted)
AK301: (4-(3-Cl-phenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone Piperazine 6-membered 3-Cl-phenyl, 2-ethoxyphenyl 115 nM (HT29 colon cancer cells) High
(2,6-Dimethylpiperidin-1-yl)(2-ethoxyphenyl)methanone Piperidine 6-membered 2,6-dimethyl, 2-ethoxyphenyl Not reported High
[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]azetidin-1-yl-ethanone Azetidine 4-membered Boronate ester, phenoxy Potential therapeutic applications Moderate
PPZ1: (4-(5-Cl-2-methylphenyl)piperazin-1-yl)(3-F-phenyl)methanone Piperazine 6-membered 5-Cl-2-methylphenyl, 3-F-phenyl Activates TRPC3/6/7 channels High

Key Observations :

Piperazine derivatives (e.g., AK301) exhibit higher metabolic stability and lower ring strain, contributing to their potent mitotic arrest activity (ED₅₀ = 115 nM) .

Substituent Effects :

  • Electron-withdrawing groups (e.g., 3-Cl in AK301) improve target affinity and selectivity. The 2-ethoxy group in all listed compounds enhances lipophilicity, aiding membrane permeability .
  • Boronate ester substituents (e.g., in ) introduce unique electronic properties, enabling applications in boron neutron capture therapy (BNCT) or as protease inhibitors.

Biological Activity :

  • AK301’s piperazine ring facilitates interactions with Aurora kinase A and β-tubulin, inducing mitotic arrest in cancer cells .
  • Azetidine derivatives may exhibit distinct binding modes due to their compact structure but are less explored in vivo .

Synthetic Accessibility :

  • Piperidine/piperazine analogs are more synthetically tractable via well-established routes (e.g., nucleophilic substitution, Buchwald-Hartwig amination) .
  • Azetidine-based compounds require specialized conditions to manage ring strain and prevent side reactions .

Preparation Methods

Reaction Protocol

  • Synthesis of 2-ethoxyphenylacetyl chloride :

    • 2-Ethoxyphenylacetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C, followed by reflux to form the acyl chloride.

  • Coupling with azetidine :

    • Azetidine (1.2 eq) is added dropwise to the acyl chloride in DCM with triethylamine (TEA, 2 eq) as a base. The mixture is stirred at 25°C for 12 hours.

Key Data :

ParameterValueSource
Yield78–82%
Purity (HPLC)>95%
Reaction Time12–16 hours

Purification Challenges

Crude product is purified via aqueous extraction (10% K₂CO₃) to remove excess TEA·HCl, followed by recrystallization from ethanol/water (3:1 v/v). Residual chlorinated byproducts, observed at <1% via GC-MS, are mitigated using 1,4-diazabicyclo[2.2.2]octane (DABCO) during workup.

Reductive Amination of 2-Ethoxyphenylglyoxal

This method leverages reductive amination between azetidine and 2-ethoxyphenylglyoxal, inspired by borane-mediated reductions in EP3901146A1.

Reaction Steps

  • Formation of imine intermediate :

    • 2-Ethoxyphenylglyoxal (1 eq) and azetidine (1.5 eq) react in tetrahydrofuran (THF) at 50°C for 6 hours.

  • Reduction with sodium triacetoxyborohydride (STAB) :

    • STAB (1.2 eq) is added at 0°C, and the mixture is stirred for 24 hours.

Key Data :

ParameterValueSource
Yield65–70%
Diastereomeric Ratio1:1 (racemic)
CatalystSTAB

Stereochemical Considerations

The racemic product necessitates chiral resolution using preparative HPLC with a cellulose-based column (Hexane:IPA = 90:10).

Suzuki-Miyaura Coupling for Aryl Functionalization

A fragment-based approach couples preformed azetidinylboronic esters with 2-ethoxyphenyl triflate, adapting palladium-catalyzed methods from EP3901146A1.

Catalytic System

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₃PO₄ (3 eq)

  • Solvent : Dioxane/H₂O (4:1 v/v)

  • Temperature : 80°C, 8 hours.

Key Data :

ParameterValueSource
Yield60–65%
Turnover Number (TON)12

Limitations

Homocoupling of boronic esters (<5%) is suppressed by degassing solvents with N₂.

Solid-Phase Synthesis Using Wang Resin

For high-throughput applications, Wang resin-bound azetidine is acylated with 2-ethoxyphenylacetic acid, followed by cleavage with trifluoroacetic acid (TFA).

Procedure

  • Resin loading :

    • Wang resin (1.2 mmol/g) is functionalized with azetidine using DIC/HOBt coupling.

  • Acylation :

    • 2-Ethoxyphenylacetic acid (3 eq), HATU (1.5 eq), and DIPEA (4 eq) in DMF, 24 hours.

  • Cleavage :

    • TFA/DCM (1:1 v/v), 2 hours.

Key Data :

ParameterValueSource
Purity (LC-MS)>90%
ScalabilityUp to 100 g

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Nucleophilic Acylation78–82>95LowIndustrial
Reductive Amination65–7085–90ModerateLab-scale
Suzuki-Miyaura60–6580–85HighLab-scale
Solid-Phase70–75>90HighPilot-scale

Key Insights :

  • Nucleophilic acylation offers the highest yield and purity, making it industrially viable.

  • Solid-phase synthesis balances purity and scalability but requires specialized equipment.

  • Suzuki-Miyaura is limited by cost and moderate yields.

Mechanistic Insights and Side Reactions

Competing Pathways in Acylation

  • Over-acylation : Excess acyl chloride leads to bis-acylated byproducts (<5%), minimized by stoichiometric control.

  • Ester hydrolysis : Aqueous workup may hydrolyze the ethoxy group if prolonged, necessitating pH monitoring.

Thermal Stability

The product degrades above 150°C (TGA data), requiring storage at –20°C under N₂ .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Azetidin-1-yl-(2-ethoxyphenyl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the azetidine moiety with a 2-ethoxyphenyl ketone precursor. Key steps include nucleophilic substitution or condensation reactions under controlled conditions (e.g., anhydrous solvents like THF or DMF, temperatures between 0–60°C, and catalysts like triethylamine). Reaction progress should be monitored via TLC, with purification by column chromatography .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the azetidine ring and ethoxyphenyl group. High-resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the ketone (C=O stretch at ~1700 cm⁻¹). X-ray crystallography may be used for absolute configuration determination .

Q. What are the key structural features influencing its reactivity?

  • Methodological Answer : The azetidine ring’s strain enhances nucleophilic reactivity, while the 2-ethoxy group on the phenyl ring modulates electronic effects (e.g., steric hindrance or resonance stabilization). The ketone group participates in hydrogen bonding or coordination chemistry, relevant to biological interactions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural analysis?

  • Methodological Answer : Use SHELXL for refinement, employing tools like TWIN and BASF commands to model twinning. For disordered regions, apply PART and SUMP instructions to split occupancy. Validate with R-factor convergence (<5%) and residual density maps .

Q. What experimental strategies elucidate reaction mechanisms in azetidine functionalization?

  • Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁸O in ketone groups) track intermediate formation. Computational modeling (DFT) predicts transition states, while in situ IR monitors bond changes during reactions .

Q. How can bioactivity assays differentiate target-specific effects from non-specific interactions?

  • Methodological Answer : Use orthogonal assays:

  • Binding assays : Surface Plasmon Resonance (SPR) or ITC to measure affinity.
  • Functional assays : cAMP/GTPγS binding for receptor activation.
  • Counter-screens : Test against related off-target proteins (e.g., GPCRs vs. kinases) .

Q. What protocols mitigate hygroscopicity issues during synthesis?

  • Methodological Answer : Conduct reactions under inert gas (N₂/Ar) with rigorously dried solvents (e.g., molecular sieves in THF). Lyophilize intermediates, and store products in vacuum-sealed containers with desiccants .

Q. How do structural analogs (e.g., fluorophenyl or morpholino derivatives) affect pharmacological synergy?

  • Methodological Answer : Perform isosteric replacements (e.g., ethoxy → methoxy) and evaluate via combinatorial libraries. Use SynergyFinder software to quantify interactions (Bliss or Loewe models) in cytotoxicity or enzyme inhibition assays .

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